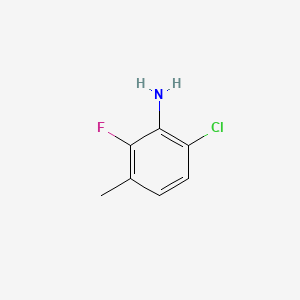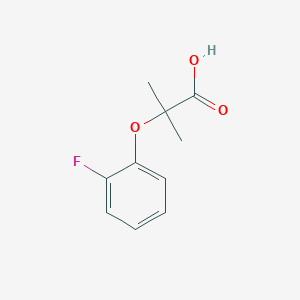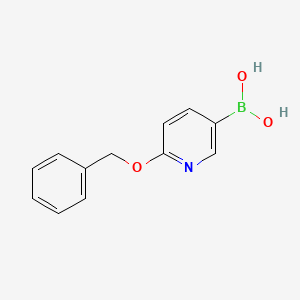
6-Chloro-2-fluoro-3-methylaniline
Descripción general
Descripción
6-Chloro-2-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It has a molecular weight of 159.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-fluoro-3-methylaniline consists of a benzene ring with chlorine (Cl), fluorine (F), and a methylamine (NH2) group attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.Physical And Chemical Properties Analysis
6-Chloro-2-fluoro-3-methylaniline is a liquid at room temperature . It has a molecular weight of 159.59 . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Chemical Synthesis and Analysis
- Regioisomer Synthesis : The chlorination of related compounds, like 3-fluoro-2-methylaniline, has led to major regioisomers whose structures were determined by X-ray crystallography, highlighting its utility in producing specific regioisomers for further study or application in synthesis (Mayes et al., 2008).
- Nucleotide Probes : It has been used to synthesize nucleotide probes with high-affinity and specificity for hybridization, indicating its potential in biochemical and genetic analysis (Aro-Heinilä et al., 2019).
Material Science and Engineering
- Vibrational Spectroscopy Studies : The compound has been the subject of detailed vibrational spectroscopy studies, aiding in the understanding of molecular vibrations and structure (Karabacak et al., 2008). Similar studies have provided insights into the effects of chlorine and methyl groups on vibrational modes (Arjunan & Mohan, 2009).
Pharmaceutical and Biological Research
- Antioxidant Activities : Novel compounds synthesized from related chloro-methylanilines have shown promising antioxidant activities, suggesting potential applications in pharmaceuticals or as dietary supplements (Topçu et al., 2021).
- HIV Treatment Research : The synthesis of key intermediates towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase from similar compounds highlights its potential in the development of new treatments (Mayes et al., 2010).
Environmental Science
- Biofilm Monitoring : Natural fluorescence methods, leveraging compounds like 3-chloro-4-methylaniline, have been explored for monitoring biofilm processes in environmental engineering, showing the versatility of chloro-methylaniline derivatives in environmental monitoring (Wolf et al., 2003).
Safety And Hazards
6-Chloro-2-fluoro-3-methylaniline is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-chloro-2-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHIYPYDZBWKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-methylaniline | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)












